molecular formula C13H15N5O3S3 B11570404 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11570404
M. Wt: 385.5 g/mol
InChI Key: YWFPDZSMWWNSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzenesulfonyl group, and an imidazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N5O3S3

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(benzenesulfonyl)imidazolidin-1-yl]ethanone

InChI

InChI=1S/C13H15N5O3S3/c14-12-15-16-13(23-12)22-8-11(19)17-6-7-18(9-17)24(20,21)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15)

InChI Key

YWFPDZSMWWNSTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN1C(=O)CSC2=NN=C(S2)N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.